molecular formula C7H10O B103985 Dicyclopropyl ketone CAS No. 1121-37-5

Dicyclopropyl ketone

Cat. No.: B103985
CAS No.: 1121-37-5
M. Wt: 110.15 g/mol
InChI Key: BIPUHAHGLJKIPK-UHFFFAOYSA-N
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Description

Dicyclopropyl ketone, also known as cyclopropyl ketone or this compound, is an organic compound with the molecular formula C₇H₁₀O. It is characterized by the presence of two cyclopropyl groups attached to a central carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopropyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of dicyclopropylmethanone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products Formed

Scientific Research Applications

Dicyclopropyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of dicyclopropylmethanone derivatives in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclopropyl ketone is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in the study of cyclopropyl-containing compounds .

Properties

IUPAC Name

dicyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPUHAHGLJKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149910
Record name Dicyclopropylketone
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-37-5
Record name Dicyclopropyl ketone
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Record name Dicyclopropylketone
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Record name Dicyclopropyl ketone
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Record name Dicyclopropyl ketone
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Record name DICYCLOPROPYLKETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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